5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride
Overview
Description
UNC 9994 hydrochloride is a functionally selective, β-arrestin-biased dopamine D2 receptor agonist. This compound is an analog of aripiprazole and is known for its antipsychotic-like activity. It selectively activates β-arrestin recruitment and signaling, showing a binding affinity with a Ki of 79 nM for dopamine D2 receptors .
Preparation Methods
The synthesis of UNC 9994 hydrochloride involves multiple steps, including the preparation of the core structure and subsequent functionalization to achieve the desired selectivity and activity. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
UNC 9994 hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
UNC 9994 hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study dopamine D2 receptor signaling pathways.
Biology: Researchers use it to investigate the role of β-arrestin in cellular signaling and receptor function.
Medicine: Its antipsychotic-like activity makes it a candidate for studying potential treatments for psychiatric disorders.
Industry: It is utilized in the development of new therapeutic agents targeting dopamine receptors
Mechanism of Action
UNC 9994 hydrochloride exerts its effects by selectively activating β-arrestin recruitment to dopamine D2 receptors. This activation leads to the modulation of downstream signaling pathways, including the inhibition of G protein-regulated cyclic adenosine monophosphate production. The compound’s partial agonist activity at β-arrestin-2 translocation and antagonist activity at G protein-regulated cyclic adenosine monophosphate production contribute to its antipsychotic-like effects .
Comparison with Similar Compounds
UNC 9994 hydrochloride is unique due to its β-arrestin-biased activity. Similar compounds include:
Aripiprazole: An antipsychotic with partial agonist activity at dopamine D2 receptors.
UNC 9975: Another β-arrestin-biased dopamine D2 receptor agonist with different binding affinities and functional activities.
UNC 0006: A compound with similar receptor targets but distinct signaling properties
UNC 9994 hydrochloride stands out due to its specific β-arrestin-biased activity, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2OS.ClH/c22-18-4-1-3-17(21(18)23)15-7-10-25(11-8-15)9-2-12-26-16-5-6-20-19(13-16)24-14-27-20;/h1,3-6,13-15H,2,7-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDQOQYYKZUEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)CCCOC3=CC4=C(C=C3)SC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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